2,3,5,6-Tetrachloroisonicotinonitrile
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Overview
Description
2,3,5,6-Tetrachloroisonicotinonitrile is a chemical compound with the molecular formula C6Cl4N2. It is a derivative of isonicotinonitrile, characterized by the presence of four chlorine atoms at the 2, 3, 5, and 6 positions on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloroisonicotinonitrile typically involves the chlorination of isonicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process requires careful monitoring of temperature and reaction time to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinonitrile derivatives, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
2,3,5,6-Tetrachloroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloroisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the nitrile group.
2,3,5,6-Tetrachlorobenzonitrile: Similar in structure but has a benzene ring instead of a pyridine ring.
Uniqueness: 2,3,5,6-Tetrachloroisonicotinonitrile is unique due to the presence of both the nitrile group and the tetrachlorinated pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGYOIRZZWUJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347117 |
Source
|
Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-06-6 |
Source
|
Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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